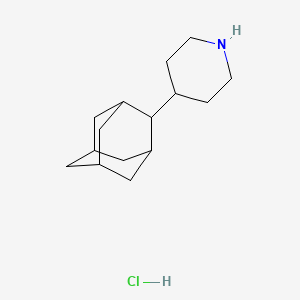
4-(Adamantan-2-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-(Adamantan-2-il)piperidina es un compuesto químico que combina las características estructurales del adamantano y la piperidina. El adamantano es un hidrocarburo tricíclico conocido por su estabilidad y estructura única en forma de jaula, mientras que la piperidina es un heterociclo de seis miembros que contiene nitrógeno. La combinación de estas dos estructuras da como resultado un compuesto con propiedades químicas y biológicas interesantes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-(Adamantan-2-il)piperidina normalmente implica la reacción de derivados del adamantano con piperidina. Un método común incluye la reducción de sales cuaternarias de adamantan-1-ilpiridinio con borohidruro de sodio en etanol, seguido de una reacción con benceno en un medio de ácido trifluorometanosulfónico . Este proceso produce fenilpiperidinas que contienen adamantano, que se pueden modificar posteriormente para obtener el compuesto deseado.
Métodos de producción industrial
Los métodos de producción industrial para el clorhidrato de 4-(Adamantan-2-il)piperidina no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-(Adamantan-2-il)piperidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar las partes del adamantano o la piperidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el nitrógeno de la piperidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Se pueden usar reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piperidina .
Aplicaciones Científicas De Investigación
El clorhidrato de 4-(Adamantan-2-il)piperidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar los procesos e interacciones biológicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-(Adamantan-2-il)piperidina implica su interacción con dianas moleculares y vías específicas. Se sabe que la parte del adamantano interactúa con varias membranas biológicas, lo que puede alterar sus propiedades y afectar los procesos celulares. El anillo de piperidina puede interactuar con los receptores de neurotransmisores y las enzimas, influyendo en las funciones neurológicas y psiquiátricas .
Comparación Con Compuestos Similares
Compuestos similares
Adamantano: Un hidrocarburo tricíclico con una estructura similar en forma de jaula.
Piperidina: Un heterociclo de seis miembros que contiene nitrógeno.
Amantadina: Un derivado del adamantano utilizado como antiviral y antiparkinsoniano.
Memantina: Otro derivado del adamantano utilizado en el tratamiento de la enfermedad de Alzheimer.
Singularidad
El clorhidrato de 4-(Adamantan-2-il)piperidina es único debido a la combinación de las estructuras de adamantano y piperidina. Esta combinación le confiere al compuesto propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C15H26ClN |
|---|---|
Peso molecular |
255.82 g/mol |
Nombre IUPAC |
4-(2-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-3-16-4-2-12(1)15-13-6-10-5-11(8-13)9-14(15)7-10;/h10-16H,1-9H2;1H |
Clave InChI |
HIWILRWOPXUFGO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2C3CC4CC(C3)CC2C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
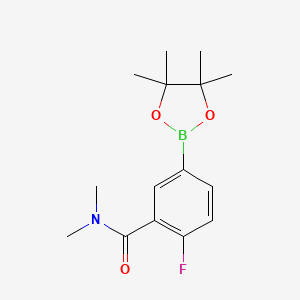
![[(3S)-3-cyclohexyloxiran-2-yl]methanol](/img/structure/B11757358.png)
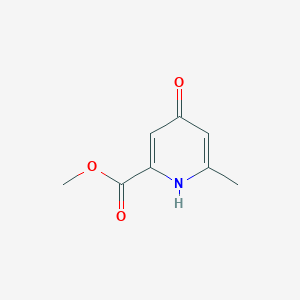
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
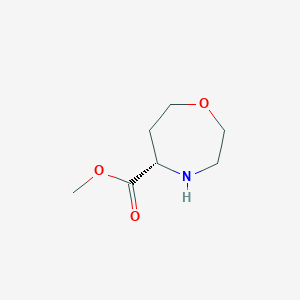
![2-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B11757395.png)
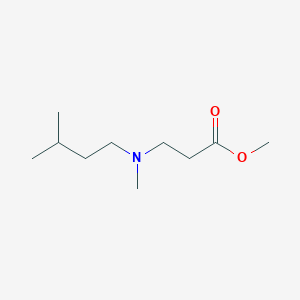

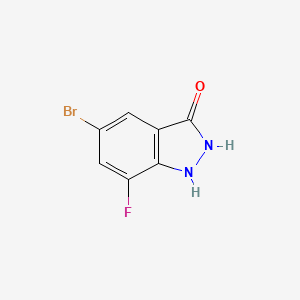
![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)

![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)

